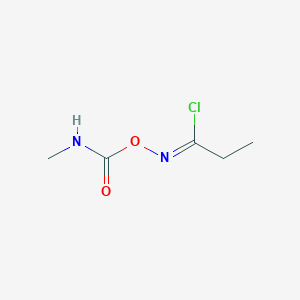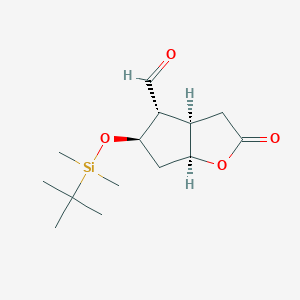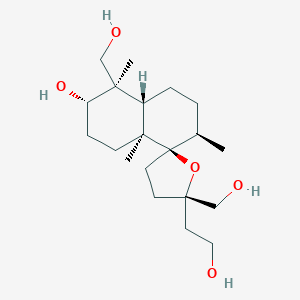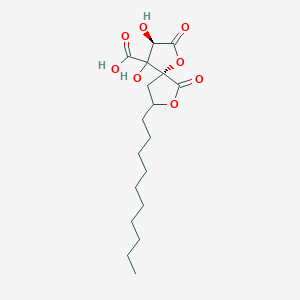
4,5-Diaminofluorescein diacetat
Übersicht
Beschreibung
4,5-Diaminofluorescein diacetate (DAF-2 DA) is a membrane-permeable fluorescent probe, which measures nitric oxide (NO) in living cells . It is used to study the synthesis of NO in bovine aortic endothelial cells (BAECs) .
Molecular Structure Analysis
The empirical formula of 4,5-Diaminofluorescein diacetate is C24H18N2O7 . Its molecular weight is 446.41 .Chemical Reactions Analysis
4,5-Diaminofluorescein diacetate is used as a fluorescent dye for NO (nitric oxide) detection .Physical and Chemical Properties Analysis
4,5-Diaminofluorescein diacetate is a lyophilized powder that is colorless to white . It is soluble in DMSO at less than 2 mg/mL .Wissenschaftliche Forschungsanwendungen
Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 4,5-Diaminofluorescein diacetat:
Bestimmung von Stickstoffoxid in lebenden Zellen
This compound (DAF-2 DA) wird häufig als membranpermeable fluoreszierende Sonde zur Messung von Stickstoffoxid (NO) in lebenden Zellen verwendet. Es wurde verwendet, um die NO-Synthese in bovinen Aortenendothelzellen (BAECs) zu untersuchen .
Neurowissenschaftliche Forschung
DAF-2 DA war entscheidend bei der Identifizierung einzelner Stickstoffoxid-produzierender Neuronen in Hirnschnitten, was einen bedeutenden Beitrag zur Neurowissenschaftlichen Forschung leistete .
Mitochondriale Studien
Forscher haben DAF-2 DA verwendet, um die Stickstoffoxidproduktion in Mitochondrien zu detektieren, was zum Verständnis der mitochondrialen Funktion und ihrer Rolle im Zellstoffwechsel beiträgt .
Pflanzenzellbiologie
Die Verbindung wurde auch in lebenden Pflanzenzellen angewendet, um die Rolle von Stickstoffoxid zu untersuchen, was Einblicke in die Pflanzenphysiologie und -biochemie liefert .
Endothelzellforschung
In der kardiovaskulären Forschung hilft DAF-2 DA, die endothelale Synthese von Stickstoffoxid zu untersuchen, die für die Gefäßgesundheit entscheidend ist .
Biomedizinische Diagnostik
Aufgrund seiner Empfindlichkeit und Spezifität für NO wird DAF-2 DA auch für potenzielle Anwendungen in der biomedizinischen Diagnostik untersucht.
Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von this compound in der wissenschaftlichen Forschung. Die Fähigkeit der Verbindung, als fluoreszierende Sonde für Stickstoffoxid zu wirken, hat sie zu einem wertvollen Werkzeug in verschiedenen Studienbereichen gemacht.
Für detailliertere Informationen zu jeder Anwendung können Sie die angegebenen Referenzen einsehen: MilliporeSigma - DAF-2 DA Solution MilliporeSigma - DAF-2 DA
Wirkmechanismus
Target of Action
The primary target of 4,5-Diaminofluorescein diacetate (DAF-2 DA) is nitric oxide (NO) . Nitric oxide is a crucial biological regulator and is a fundamental component in the fields of neuroscience, physiology, and immunology .
Mode of Action
DAF-2 DA is a cell-permeable compound that, once inside the cell, is deacetylated by intracellular esterases to form DAF-2 . DAF-2 itself has weak fluorescence. In the presence of oxygen, daf-2 reacts with no to form a highly fluorescent compound known as triazolofluorescein (daf-2t) . The fluorescence intensity of this compound can be detected using various instruments such as fluorescence microscopes, laser confocal microscopes, flow cytometers, and enzyme labels .
Biochemical Pathways
The biochemical pathway involved in the action of DAF-2 DA is the nitric oxide signaling pathway. Nitric oxide is a key player in this pathway and is involved in various physiological processes. The fluorescence signal generated by the reaction of DAF-2 with NO provides a measure of the nitric oxide levels in the cell .
Pharmacokinetics
The pharmacokinetics of DAF-2 DA involve its absorption into the cell, its transformation by intracellular esterases, and its reaction with nitric oxide. DAF-2 DA is cell-permeable, allowing it to easily enter cells . Once inside, it is deacetylated by intracellular esterases to form DAF-2 . This compound then reacts with NO in the presence of oxygen to form the highly fluorescent DAF-2T .
Result of Action
The result of the action of DAF-2 DA is the generation of a strong fluorescence signal that corresponds to the level of nitric oxide in the cell . This allows for the detection and quantification of nitric oxide, providing valuable information about physiological and pathological processes .
Action Environment
The action of DAF-2 DA can be influenced by various environmental factors. For instance, the presence of bovine serum albumin (BSA) and phenol red has been reported to interfere with the fluorescence detection of the probe . Additionally, the probe is sensitive to pH and temperature conditions during the incubation process . Therefore, careful control of the experimental conditions is necessary to ensure accurate results.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4,5-Diaminofluorescein diacetate interacts with nitric oxide (NO) in cells. It is deacetylated by intracellular esterases to form 4,5-Diaminofluorescein, which then reacts with NO to yield the highly fluorescent triazolofluorescein . This reaction is the basis for its use as a fluorescent probe for NO detection .
Cellular Effects
4,5-Diaminofluorescein diacetate has been used to study the synthesis of NO in various types of cells, including bovine aortic endothelial cells . It has also been used to identify individual nitric oxide–producing neurons in brain slices .
Molecular Mechanism
The molecular mechanism of action of 4,5-Diaminofluorescein diacetate involves its conversion by intracellular esterases to 4,5-Diaminofluorescein, which is then available to react with NO to form a highly fluorescent triazolofluorescein . This reaction does not occur until the compound is inside the cell, indicating that it passively diffuses across cellular membranes .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade over time .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of 4,5-Diaminofluorescein diacetate in animal models. It has been used to assess changes in NO fluorescence in isolated rabbit hearts .
Metabolic Pathways
It is known that the compound is deacetylated by intracellular esterases to form 4,5-Diaminofluorescein, which can then react with NO .
Transport and Distribution
4,5-Diaminofluorescein diacetate is cell permeant and passively diffuses across cellular membranes . Once inside the cell, it is converted to a cell-impermeant form .
Subcellular Localization
Given that it passively diffuses across cellular membranes , it is likely that it can be found throughout the cell.
Eigenschaften
IUPAC Name |
(6'-acetyloxy-5,6-diamino-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O7/c1-11(27)30-13-3-5-16-21(7-13)32-22-8-14(31-12(2)28)4-6-17(22)24(16)18-10-20(26)19(25)9-15(18)23(29)33-24/h3-10H,25-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSUYDXEEKDBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC(=C(C=C5C(=O)O3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424951 | |
| Record name | 4,5-Diaminofluorescein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205391-02-2 | |
| Record name | 4,5-Diaminofluorescein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)




![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)


![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)



